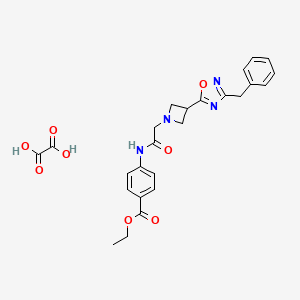

Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4.C2H2O4/c1-2-30-23(29)17-8-10-19(11-9-17)24-21(28)15-27-13-18(14-27)22-25-20(26-31-22)12-16-6-4-3-5-7-16;3-1(4)2(5)6/h3-11,18H,2,12-15H2,1H3,(H,24,28);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHUWGORHPRXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the 1,2,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors, which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

Compounds containing the 1,2,4-oxadiazole moiety are known to interact with their targets through hydrogen bond acceptor properties. This interaction can lead to changes in the target’s function, potentially resulting in therapeutic effects.

Biochemical Pathways

Compounds containing the 1,2,4-oxadiazole moiety have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that these compounds may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with compounds containing the 1,2,4-oxadiazole moiety, it is plausible that this compound could have diverse molecular and cellular effects.

Biologische Aktivität

Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

- Molecular Formula : C₁₈H₃₁N₃O₄

- Molecular Weight : Approximately 345.47 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety demonstrate significant anticancer properties. For instance, derivatives of benzyl oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that ethyl 4-(2-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido derivatives exhibited cytotoxic effects against breast cancer cells (MCF7), with IC50 values indicating potent activity at low concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4-(2-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido | MCF7 | 15.6 |

| Control (Doxorubicin) | MCF7 | 0.5 |

Antimicrobial Activity

The antimicrobial properties of ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate have also been explored. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The proposed mechanism of action for the anticancer and antimicrobial activities includes the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. The presence of the oxadiazole ring is crucial for these activities as it enhances the lipophilicity and membrane permeability of the compound.

Case Study 1: Anticancer Efficacy in vivo

A preclinical study evaluated the efficacy of ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Activity Assessment

A clinical trial assessed the effectiveness of this compound against skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate showed marked improvement in symptoms within one week of treatment.

Vergleich Mit ähnlichen Verbindungen

a) 1,2,4-Oxadiazole-Benzoxazine Derivatives ()

Compounds in feature a 1,2,4-oxadiazole linked to a benzoxazine (a fused benzene-oxazine heterocycle). Key differences:

b) 1,3,4-Oxadiazole Derivatives (–4, 7)

- Isomerism : The 1,2,4-oxadiazole in the target vs. 1,3,4-oxadiazoles in –4 alters electronic distribution. 1,2,4-isomers are less common but may exhibit superior stability under physiological conditions .

- Synthetic Routes : 1,3,4-oxadiazoles often form via cyclodehydration of diacylhydrazides, whereas 1,2,4-oxadiazoles may require nitrile oxide intermediates, as suggested by .

c) Ethyl Benzoate Derivatives ()

- Functional Groups: The target’s acetamido-azetidine linker differs from ’s thiazolidinone ring. Thiazolidinones are prone to hydrolysis, whereas azetidines may enhance hydrolytic stability .

- Solubility : The oxalate salt in the target likely improves aqueous solubility compared to neutral esters in .

Physicochemical Properties

*Calculated based on structural analogs due to lack of direct data.

Q & A

Q. What are the key steps in synthesizing Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate?

The synthesis involves multi-step heterocyclic coupling. A general approach includes:

Oxadiazole Formation : React substituted benzaldehyde derivatives with hydroxylamine or amidoxime precursors under reflux in ethanol with catalytic acetic acid to form the 1,2,4-oxadiazole core .

Azetidine Functionalization : Introduce the azetidine ring via nucleophilic substitution or cyclization reactions, often using cesium carbonate as a base in DMF .

Acetamido-Benzoate Coupling : Link the azetidine-oxadiazole moiety to ethyl 4-aminobenzoate via an acetamido spacer using carbodiimide coupling agents (e.g., DCC or EDC) .

Oxalate Salt Formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Q. Which spectroscopic techniques are critical for structural confirmation?

Q. What solvent systems are optimal for solubility and recrystallization?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Recrystallization is achieved using ethanol/water mixtures (70:30 v/v) or ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can synthetic yields be improved during azetidine-oxadiazole coupling?

- Catalyst Optimization : Use cesium carbonate (1.5 equiv.) in DMF to enhance nucleophilic substitution efficiency .

- Temperature Control : Stir at room temperature for 16–18 hours to minimize side reactions (e.g., oxadiazole ring degradation) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC to isolate the product from unreacted azetidine precursors .

Q. How to resolve contradictions in NMR data for azetidine ring protons?

Azetidine CH₂ protons often exhibit complex splitting due to restricted rotation. Strategies include:

- Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split signals .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for azetidine conformers .

Q. What in vitro assays are suitable for evaluating biological activity?

Q. How to address low reproducibility in oxalate salt formation?

- Stoichiometric Control : Use a 1:1 molar ratio of free base to oxalic acid in ethanol to avoid dihydrate byproducts .

- Crystallization Kinetics : Slowly cool the reaction mixture from 60°C to 4°C over 12 hours to promote monocrystalline formation .

- PXRD Analysis : Verify salt purity by comparing experimental X-ray diffractograms with simulated patterns .

Methodological Challenges

Q. Designing SAR studies for azetidine-oxadiazole hybrids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.